1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10(2)16-18-17(24-19-16)11-7-15(21)20(9-11)12-3-4-13-14(8-12)23-6-5-22-13/h3-4,8,10-11H,5-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVYCIXPQAMLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features several functional groups that contribute to its biological activity. The key components include:
- Benzodioxin moiety : Known for its antioxidant properties.
- Oxadiazole ring : Associated with various pharmacological activities including anti-inflammatory and analgesic effects.
- Pyrrolidinone structure : Often linked to neuroprotective effects.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3 |
| Molecular Weight | 342.41 g/mol |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Cyclooxygenase (COX) : Similar to other oxadiazole derivatives, it may inhibit COX enzymes, which play a crucial role in the inflammatory process .
- Antioxidant Activity : The benzodioxin component is known for its ability to scavenge free radicals, thus protecting cells from oxidative stress.
Analgesic and Anti-inflammatory Effects
Research has demonstrated that compounds with similar structures exhibit significant analgesic and anti-inflammatory activities. For instance:
- COX Inhibition : Compounds structurally related to oxadiazoles have shown high selectivity for COX-2, which is associated with pain and inflammation management .
Neuroprotective Properties
The pyrrolidinone structure suggests potential neuroprotective effects, which are critical in the treatment of neurodegenerative diseases. Preliminary studies indicate that derivatives of this compound could enhance neuronal survival under stress conditions.
Case Studies
-
Study on COX Inhibition :
- A study evaluated the anti-inflammatory activity of several oxadiazole derivatives, including those similar to our compound. Results showed a significant reduction in edema and pain response compared to standard treatments like diclofenac .
- The most active derivatives achieved up to 86% inhibition of COX-2 activity.
-
Neuroprotection in vitro :
- In cell culture studies, compounds featuring the benzodioxin moiety demonstrated protective effects against oxidative stress-induced cell death in neuronal cell lines, suggesting their potential use in treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of the oxadiazole ring is essential for analgesic properties.
- Substituents on the benzodioxin moiety can modulate both potency and selectivity towards COX enzymes.
Table: Structure-Activity Relationship Insights
| Structural Feature | Activity Impact |
|---|---|
| Benzodioxin moiety | Antioxidant, potential neuroprotective |
| Oxadiazole ring | Anti-inflammatory, analgesic |
| Pyrrolidinone structure | Neuroprotective |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares similarities with heterocyclic derivatives described in , such as 4i and 4j, which incorporate pyrimidinone, tetrazole, and coumarin moieties. Key differences include:
- Electron-Donating Groups : The benzodioxin ring in the target compound offers stronger electron-donating properties compared to the coumarin (in 4i/4j ), which has a conjugated lactone system .
- Heterocyclic Stability : The 1,2,4-oxadiazole group in the target compound is more hydrolytically stable than the tetrazole ring in 4j , which may undergo ring-opening under acidic conditions .
| Property | Target Compound | Compound 4i | Compound 4j |
|---|---|---|---|
| Core Structure | Pyrrolidin-2-one | Pyrimidin-2-one | Pyrazol-3-one |
| Key Substituents | Benzodioxin, Oxadiazole | Coumarin, Tetrazole | Coumarin, Tetrazole, Thioxo group |
| Predicted LogP* | ~3.2 (moderate lipophilicity) | ~2.8 | ~3.5 |
| Metabolic Stability | High (oxadiazole resistance) | Moderate (tetrazole susceptibility) | Low (thioxo group reactivity) |
*LogP values estimated via computational methods .
Electronic and Thermodynamic Properties
Density Functional Theory (DFT) calculations, as described in , can elucidate electronic properties. Compared to 4i/4j :
- Electrostatic Potential (ESP): Multiwfn analysis () would reveal distinct electron localization: the oxadiazole’s nitrogen atoms in the target compound create localized negative regions, contrasting with the coumarin’s delocalized π-system in 4i .
Research Implications and Limitations
Comparative studies with 4i/4j suggest that the target compound’s oxadiazole and benzodioxin groups may improve drug-like characteristics, though experimental validation is required. Future work should prioritize synthesis and in vitro testing to confirm these hypotheses.
Q & A
Basic: What are the standard synthetic routes for preparing the target compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step heterocyclic coupling. For example:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux in ethanol or DMF .
- Step 2 : Introduction of the pyrrolidin-2-one moiety using alkylation or condensation reactions, often catalyzed by potassium carbonate in DMF at elevated temperatures (150°C) .
- Step 3 : Coupling the benzodioxin fragment via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating for improved yields .
Optimization : Monitor reaction progress via TLC, adjust stoichiometry of reagents (e.g., 1.2 equivalents of boronic acid for cross-coupling), and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced: How can spectroscopic inconsistencies in structural characterization be resolved, particularly for stereochemical assignments?
Discrepancies in NMR or mass spectrometry data often arise from tautomerism or conformational flexibility in the oxadiazole and pyrrolidinone rings. To address this:
- Use 2D NMR techniques (e.g., COSY, NOESY) to confirm spatial proximity of protons, especially around the propan-2-yl group and benzodioxin substituents .
- Compare experimental IR carbonyl stretches (1650–1750 cm⁻¹) with DFT-calculated vibrational modes to validate the lactam (pyrrolidin-2-one) and oxadiazole moieties .
- Perform X-ray crystallography on single crystals grown via slow evaporation in DCM/hexane mixtures to unambiguously assign stereochemistry .
Basic: What analytical methods are recommended for assessing purity and stability of the compound?
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Validate against synthetic impurities (e.g., unreacted benzodioxin precursors) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. The compound may degrade via hydrolysis of the oxadiazole ring under acidic conditions, necessitating storage at –20°C in desiccated environments .
Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- Perform molecular docking (AutoDock Vina) to predict binding affinity to target receptors (e.g., CRF-1, referenced in benzodiazepine analogs) .
- Use QSAR models to correlate logP values (calculated via ChemAxon) with cellular permeability. For instance, replacing the propan-2-yl group with polar substituents (e.g., -OH) may enhance aqueous solubility but reduce BBB penetration .
- Simulate metabolic pathways (e.g., CYP3A4-mediated oxidation of the benzodioxin ring) using Schrödinger’s BioLuminate to prioritize stable analogs .
Basic: What in vitro assays are suitable for preliminary pharmacological screening?
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination after 48-hour exposure) .
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-Arg-AMC substrate; monitor cleavage inhibition at 360/460 nm .
- Receptor binding : Radioligand displacement assays (³H-labeled antagonists for GABAₐ or CRF-1 receptors) .
Advanced: How can regioselectivity challenges in oxadiazole functionalization be addressed?
The 1,2,4-oxadiazole’s C5 position is electrophilic. To selectively modify C3:
- Employ directed ortho-metalation using LDA at –78°C, followed by quenching with electrophiles (e.g., alkyl halides) .
- Use transition-metal catalysis (Pd or Cu) for cross-couplings. For example, Stille coupling with tributylvinyltin introduces alkenes at C3 without disrupting the oxadiazole ring .
- Confirm selectivity via ¹³C NMR ; C3-substituted analogs show distinct carbonyl shifts (δ 168–172 ppm) versus C5-substituted (δ 174–178 ppm) .
Basic: What safety precautions are critical during synthesis and handling?
- Toxicity : Wear nitrile gloves and goggles; the compound may exhibit neurotoxic effects akin to benzodiazepine derivatives .
- Reactivity : Avoid strong acids (risk of oxadiazole ring cleavage) and store under inert gas (N₂) to prevent oxidation of the pyrrolidinone lactam .
- Waste disposal : Quench reaction mixtures with 10% aqueous NaOH before discarding to neutralize acidic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
